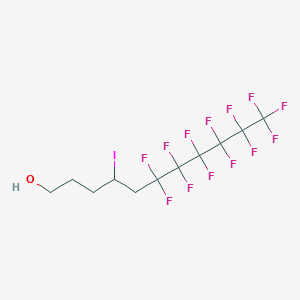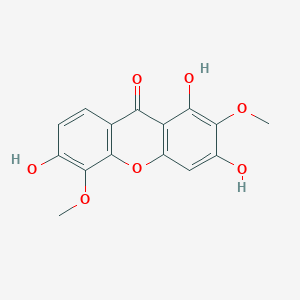![molecular formula C22H22N4O4 B158620 Phenol, 4-[[4-[[4-(2-hydroxyethoxy)phenyl]azo]-2-methoxy-5-methylphenyl]azo]- CAS No. 10196-13-1](/img/structure/B158620.png)
Phenol, 4-[[4-[[4-(2-hydroxyethoxy)phenyl]azo]-2-methoxy-5-methylphenyl]azo]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 4-[[4-[[4-(2-hydroxyethoxy)phenyl]azo]-2-methoxy-5-methylphenyl]azo]- is a chemical compound commonly referred to as Sudan IV. It is a member of the azo dye family and is widely used in scientific research applications. Sudan IV has a deep red color and is used as a dye for various biological and chemical experiments.
Wirkmechanismus
Sudan IV is a lipophilic dye, meaning it has an affinity for lipids and fats. When Sudan IV is used to stain cells or tissues, it binds to the lipid droplets present in the sample. The dye is then visualized using a microscope or other imaging techniques.
Biochemische Und Physiologische Effekte
Sudan IV is not known to have any significant biochemical or physiological effects. However, it should be noted that Sudan IV is a potential carcinogen and should be handled with care.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Sudan IV in lab experiments is that it is a relatively simple and inexpensive stain to use. Additionally, Sudan IV is highly specific for lipids and can be used to visualize lipid droplets in cells and tissues. However, one limitation of using Sudan IV is that it is not very sensitive and may not detect small amounts of lipids.
Zukünftige Richtungen
There are several future directions for the use of Sudan IV in scientific research. One potential application is the use of Sudan IV in the development of new lipid-based drug delivery systems. Additionally, Sudan IV could be used in the study of lipid metabolism and the role of lipids in various diseases. Finally, there is potential for the use of Sudan IV in the development of new imaging techniques for the visualization of lipid droplets in cells and tissues.
Conclusion:
In conclusion, Sudan IV is a widely used azo dye in scientific research applications. It is commonly used as a stain to visualize lipids in cells and tissues and to detect the presence of fats and oils in food products. Sudan IV has a lipophilic nature, meaning it has an affinity for lipids, and is not known to have any significant biochemical or physiological effects. While Sudan IV has some limitations, it remains a valuable tool in scientific research and has several potential future applications.
Synthesemethoden
Sudan IV can be synthesized by the diazotization of 2-amino-4-methoxy-5-methylphenol and subsequent coupling with 4-(2-hydroxyethoxy)aniline. This reaction results in the formation of Sudan IV, which is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Sudan IV is widely used in scientific research applications, particularly in the field of biochemistry. It is commonly used as a stain to visualize lipids in cells and tissues. Sudan IV is also used to detect the presence of fats and oils in food products. Additionally, Sudan IV is used in the synthesis of other azo dyes and can be used as an indicator in acid-base titrations.
Eigenschaften
CAS-Nummer |
10196-13-1 |
|---|---|
Produktname |
Phenol, 4-[[4-[[4-(2-hydroxyethoxy)phenyl]azo]-2-methoxy-5-methylphenyl]azo]- |
Molekularformel |
C22H22N4O4 |
Molekulargewicht |
406.4 g/mol |
IUPAC-Name |
4-[[4-[[4-(2-hydroxyethoxy)phenyl]diazenyl]-2-methoxy-5-methylphenyl]diazenyl]phenol |
InChI |
InChI=1S/C22H22N4O4/c1-15-13-21(26-24-16-3-7-18(28)8-4-16)22(29-2)14-20(15)25-23-17-5-9-19(10-6-17)30-12-11-27/h3-10,13-14,27-28H,11-12H2,1-2H3 |
InChI-Schlüssel |
WGGAMPOJGIZCKA-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)OCCO)OC)NN=C3C=CC(=O)C=C3 |
SMILES |
CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)OCCO)OC)N=NC3=CC=C(C=C3)O |
Kanonische SMILES |
CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)OCCO)OC)N=NC3=CC=C(C=C3)O |
Andere CAS-Nummern |
10196-13-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



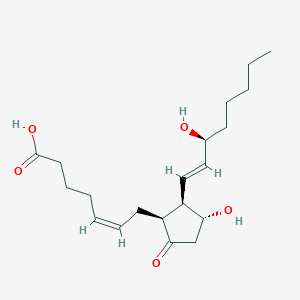
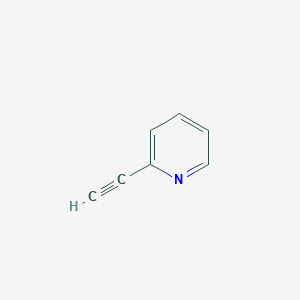
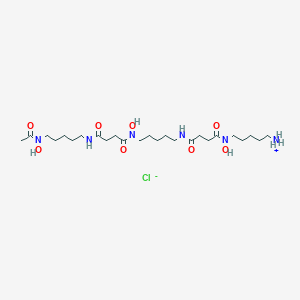
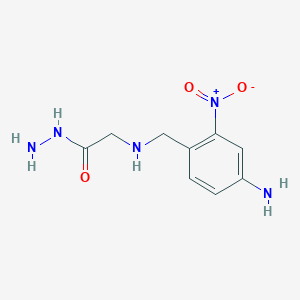
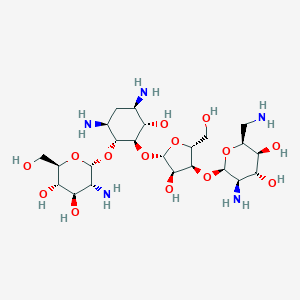

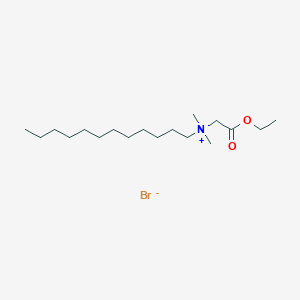

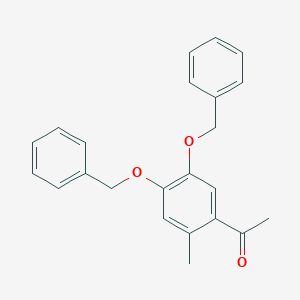
![5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B158553.png)

